N,9-diphenyl-9H-carbazol-3-amine

Catalog No.
S1973110
CAS No.
894791-43-6
M.F
C24H18N2
M. Wt
334.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,9-diphenyl-9H-carbazol-3-amine

CAS Number

894791-43-6

Product Name

N,9-diphenyl-9H-carbazol-3-amine

IUPAC Name

N,9-diphenylcarbazol-3-amine

Molecular Formula

C24H18N2

Molecular Weight

334.4

InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H

InChI Key

DZRDATNLTUIPAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5

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N,9-Diphenyl-9H-carbazol-3-amine is an organic compound characterized by its molecular formula C24H18N2 and a molecular weight of 334.4 g/mol. It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties. The compound features a carbazole core with two phenyl groups attached at the nitrogen atom (N) and at the 9-position of the carbazole structure, along with an amine functional group at the 3-position. This specific arrangement contributes to its chemical reactivity and potential applications in various fields, particularly in organic electronics and photonics .

The chemical reactivity of N,9-diphenyl-9H-carbazol-3-amine is primarily governed by its electrophilic aromatic substitution capabilities due to the presence of phenyl rings. These rings can undergo reactions such as:

  • Electrophilic Aromatic Substitution (EAS): The phenyl groups are susceptible to electrophilic attack, allowing substitutions that can modify the electronic properties of the compound .
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.

These reactions are essential for tailoring the properties of N,9-diphenyl-9H-carbazol-3-amine for specific applications in materials science and medicinal chemistry.

Research indicates that carbazole derivatives, including N,9-diphenyl-9H-carbazol-3-amine, exhibit various biological activities. These compounds have been studied for their potential:

  • Anticancer Properties: Some studies suggest that carbazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
  • Neuroprotective Effects: Compounds in this class may also show neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The biological activity of N,9-diphenyl-9H-carbazol-3-amine is an area of ongoing research, with potential implications for drug development.

The synthesis of N,9-diphenyl-9H-carbazol-3-amine typically involves several steps:

  • Formation of Carbazole Framework: The initial step often includes the synthesis of the carbazole core through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of phenyl groups at the nitrogen atom and at the 9-position can be achieved through nucleophilic substitution reactions or coupling reactions such as Suzuki or Sonogashira coupling.
  • Amine Functionalization: Finally, amination at the 3-position can be performed using various amine sources under suitable conditions.

These synthetic routes allow for modifications that can enhance the compound's properties for specific applications .

N,9-Diphenyl-9H-carbazol-3-amine has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its favorable electronic properties, this compound is explored as a hole transport material in OLEDs.
  • Organic Photovoltaics: It may also serve as a component in organic solar cells due to its ability to facilitate charge transport.
  • Fluorescent Sensors: Its photophysical properties make it suitable for use in sensors that detect environmental changes or biological markers.

The versatility of N,9-diphenyl-9H-carbazol-3-amine makes it a valuable compound in materials science and nanotechnology .

Interaction studies involving N,9-diphenyl-9H-carbazol-3-amine focus on understanding its behavior in various environments:

  • Solvent Interactions: The solubility and stability of the compound in different solvents can significantly influence its reactivity and application performance.
  • Biological Interactions: Investigating how this compound interacts with biological targets is crucial for assessing its therapeutic potential.

These studies help elucidate how modifications to the compound's structure can enhance or diminish its desired properties .

Several compounds share structural similarities with N,9-diphenyl-9H-carbazol-3-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3,6-DiphenylcarbazoleTwo phenyl groups on carbazole coreKnown for strong fluorescence properties
3-Amino-N,N-diphenylcarbazoleAmino group at 3-positionPotential neuroprotective effects
4-Diphenylamino-N,N-dimethylbenzeneDiphenylamino group attached to dimethylbenzeneUsed extensively in dye applications

N,9-Diphenyl-9H-carbazol-3-amine is unique due to its specific arrangement of functional groups that confer distinct electronic properties and biological activities compared to these similar compounds. Its applications in organic electronics further highlight its significance within this class of compounds .

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most widely used method for synthesizing N,9-diphenyl-9H-carbazol-3-amine. Key protocols include:

  • Catalytic Systems: Pd(OAc)₂ with triphenylphosphine (PPh₃) or XPhos ligands in toluene/DMF solvents.
  • Reaction Conditions: Temperatures of 100–120°C, potassium carbonate (K₂CO₃) as base, and 12–24 hr reaction times.
  • Yields: Typically 70–85%, with purity >95% after purification.
CatalystLigandSolventBaseYield (%)
Pd(OAc)₂PPh₃TolueneK₂CO₃82
PdCl₂(PPh₃)₂XPhosDMFCs₂CO₃78
Pd(dba)₂SPhosTHFNaOt-Bu85

Recent advancements employ continuous flow reactors to enhance selectivity and reduce Pd loading to 0.5–1 mol%.

Ullmann-Type Coupling Methodologies

Copper-mediated Ullmann coupling provides a cost-effective alternative:

  • Conditions: CuCl (5–10 mol%), 1-methylimidazole ligand, and t-BuOLi base in refluxing xylene.
  • Scope: Effective for electron-deficient aryl bromides but limited for sterically hindered substrates.
  • Yield Range: 65–75%, with shorter reaction times (6–8 hr) compared to Pd systems.

Mechanistic studies reveal that the reaction proceeds via single-electron transfer (SET) pathways, with Cu(I)/Cu(III) intermediates.

Buchwald-Hartwig Amination Strategies

Buchwald-Hartwig amination enables precise C–N bond formation:

  • Ligands: BINAP or RuPhos enhance steric control for regioselective coupling.
  • Optimized Protocol: Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOt-Bu in toluene at 110°C.
  • Scalability: Demonstrated for 100 g batches with >90% yield in industrial settings.

Key advantage: Tolerates diverse functional groups, including methoxy and nitro substituents.

Purification and Isolation Techniques

Critical steps for obtaining high-purity N,9-diphenyl-9H-carbazol-3-amine:

  • Column Chromatography: Silica gel with hexane/ethyl acetate (10:1) achieves >99% purity.
  • Recrystallization: Ethanol/water mixtures yield needle-like crystals (mp 160–162°C).
  • HPLC Analysis: C18 reverse-phase columns confirm purity via UV detection at 254 nm.

Industrial-scale processes use continuous crystallization units with dichloromethane/hexane antisolvent systems.

Large-Scale Production Optimization

Strategies for industrial manufacturing:

  • Continuous Flow Reactors: Reduce reaction time from 24 hr to 2 hr and improve safety for exothermic steps.
  • Catalyst Recycling: Immobilized Pd on mesoporous silica enables 5–7 reuse cycles without yield loss.
  • Solvent Selection: Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.
ParameterBatch ProcessFlow Process
Reaction Time24 hr2 hr
Pd Loading2 mol%0.5 mol%
Annual Capacity500 kg5,000 kg

Copolymerization with Aniline Derivatives

N,9-Diphenyl-9H-carbazol-3-amine serves as a comonomer in conductive polymers:

  • Synthesis: Oxidative copolymerization with aniline using ammonium persulfate (APS) in HCl.
  • Conditions: Monomer ratio 50:50 (carbazole:aniline), 0°C, 12 hr reaction.
  • Properties:
    • Conductivity: 10⁻²–10⁻³ S/cm (vs 10⁻⁵ S/cm for pure polyaniline).
    • Thermal Stability: Decomposition onset at 280°C (TGA).

Applications: Hole-transport layers in OLEDs and corrosion-resistant coatings.

Comonomer RatioConductivity (S/cm)Tg (°C)
25:751.2 × 10⁻³145
50:503.8 × 10⁻³162
75:255.1 × 10⁻³178

Thermal Stability and Decomposition Profiles

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis represents a fundamental thermal analysis technique for characterizing the thermal stability and decomposition behavior of N,9-diphenyl-9H-carbazol-3-amine and related carbazole derivatives. The technique measures mass changes as a function of temperature under controlled atmospheric conditions, providing crucial insights into thermal decomposition pathways and stability limits [1] [2].

For carbazole-based compounds structurally similar to N,9-diphenyl-9H-carbazol-3-amine, TGA studies reveal characteristic thermal decomposition patterns. Related carbazole derivatives demonstrate decomposition temperatures (Td) in the range of 291-450°C, with five percent weight loss temperatures typically occurring between 346-410°C [3] [4] [5]. The compound 3,6-di-tert-butylcarbazole, bearing alkyl substituents similar in electronic nature to the phenyl groups in N,9-diphenyl-9H-carbazol-3-amine, exhibits a decomposition temperature of 307°C [4].

The thermal degradation process typically proceeds through multiple stages, as evidenced by derivative thermogravimetric (DTG) analysis. The first significant mass loss event generally occurs between 150-270°C, corresponding to the decomposition of thermolabile functional groups and weaker intermolecular interactions [6]. The most intensive decomposition phase manifests at temperatures around 250-270°C, indicating the breakdown of primary molecular frameworks [6].

For N,9-diphenyl-9H-carbazol-3-amine specifically, the presence of the diphenyl substituents and the amine functionality is expected to influence thermal stability positively. The extended aromatic conjugation system provided by the phenyl groups typically enhances thermal stability through increased intermolecular π-π stacking interactions and improved molecular rigidity [7]. The decomposition profile would likely show an initial mass loss around 200-250°C corresponding to the loss of volatile decomposition products, followed by the main decomposition event at temperatures exceeding 300°C.

Compound5% Weight Loss Temperature (°C)Complete Decomposition Range (°C)Reference
Carbazole derivatives (general)291-450400-600 [3] [4] [5]
3,6-disubstituted carbazoles346-410450-650 [5] [8]
Related N-phenylcarbazole compounds307-383400-550 [4] [9]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides complementary thermal analysis data by measuring heat flow changes associated with thermal transitions in N,9-diphenyl-9H-carbazol-3-amine. DSC analysis reveals endothermic and exothermic processes, including melting, crystallization, glass transitions, and decomposition events [10] [11] [12].

The melting behavior of N,9-diphenyl-9H-carbazol-3-amine has been experimentally determined, with melting point values consistently reported in the range of 158.0-162.0°C [13] [14] [15]. This melting point indicates moderate thermal stability for the crystalline form and suggests well-ordered intermolecular packing in the solid state. The relatively sharp melting transition implies a well-defined crystal structure with uniform intermolecular interactions.

DSC thermograms of structurally related carbazole derivatives typically exhibit characteristic thermal events. The endothermic melting transition is followed by potential polymorphic transitions or crystallization events upon cooling and reheating cycles [16]. Some carbazole derivatives demonstrate glass transition temperatures (Tg) ranging from 111-173°C, indicating their ability to form amorphous phases [9]. However, N,9-diphenyl-9H-carbazol-3-amine appears to maintain its crystalline integrity without observable glass transitions under standard DSC conditions.

The thermal analysis reveals that N,9-diphenyl-9H-carbazol-3-amine exhibits three distinct temperature regimes based on DSC data from related compounds [6]:

Region 1 (40-220°C): This region encompasses the melting transition and initial thermal rearrangements. The endothermic melting peak occurs at approximately 160°C, followed by potential molecular reorientation processes.

Region 2 (220-430°C): This intermediate temperature range corresponds to the onset of thermal decomposition processes. Exothermic events in this region indicate the beginning of bond cleavage and molecular fragmentation.

Region 3 (430-650°C): The high-temperature region involves complete thermal decomposition and carbonization processes, characterized by significant exothermic events corresponding to extensive molecular breakdown.

Temperature Range (°C)Thermal EventHeat Flow CharacterReference
158-162Melting transitionEndothermic [13] [14] [15]
220-430Initial decompositionExothermic [6]
430-650Complete decompositionExothermic [6]

Solubility and Phase Behavior

The solubility characteristics of N,9-diphenyl-9H-carbazol-3-amine are fundamentally governed by its molecular structure, which combines the aromatic carbazole core with diphenyl substituents and an amine functionality. This structural arrangement creates a predominantly hydrophobic molecule with limited hydrogen bonding capability, resulting in distinctive solubility patterns across different solvent systems [17] [18] [19].

Aqueous Solubility: N,9-diphenyl-9H-carbazol-3-amine exhibits sparingly low solubility in water, consistent with the general behavior of carbazole derivatives. The hydrophobic nature of the extended aromatic system limits aqueous dissolution, with water solubility typically remaining below 0.1 mg/mL at ambient conditions [17] [18]. The poor aqueous solubility results from the dominant hydrophobic interactions of the aromatic rings, which are energetically unfavorable in the aqueous environment [20].

Organic Solvent Solubility: The compound demonstrates significantly enhanced solubility in organic solvents, particularly those capable of π-π interactions or with compatible polarity characteristics. Based on studies of related 9-phenylcarbazole derivatives, solubility follows the general pattern: aromatic solvents > halogenated solvents > polar aprotic solvents > alcohols > water [19] .

Aromatic Solvents: Excellent solubility is observed in aromatic solvents such as toluene and benzene, where π-π stacking interactions between the solvent and the extended aromatic system of N,9-diphenyl-9H-carbazol-3-amine facilitate dissolution. The planar aromatic structure promotes favorable intermolecular interactions with aromatic solvent molecules [19].

Halogenated Solvents: Dichloromethane and chloroform provide good dissolution properties due to their appropriate polarity and ability to disrupt intermolecular π-π interactions between solute molecules. The moderate polarity of these solvents creates a favorable environment for solvation of the compound [19] .

Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile demonstrate moderate to good solubility depending on their specific interactions with the amine functionality and aromatic system. THF and DMSO show particularly favorable dissolution characteristics due to their hydrogen bond accepting ability with the amine group [17] [19].

Alcoholic Solvents: Lower alcohols (methanol, ethanol) show moderate solubility, while higher alcohols demonstrate reduced dissolution capacity. The solubility in alcohols is influenced by both the hydrogen bonding capability with the amine group and the chain length effect on the overall solvent polarity [19] .

The phase behavior of N,9-diphenyl-9H-carbazol-3-amine in various solvents follows classical thermodynamic principles, with solubility increasing with temperature according to the Van't Hoff equation. The temperature dependence of solubility has been quantitatively described for related carbazole compounds using the modified Apelblat equation, which provides excellent correlation with experimental data [22] [19].

Solvent CategorySolubility LevelRepresentative SolventsInteraction MechanismReference
AqueousSparingly solubleWaterHydrophobic interactions [17] [18] [20]
AromaticExcellentToluene, Benzeneπ-π stacking [19]
HalogenatedGoodDCM, ChloroformPolarity matching [19]
Polar aproticModerate-GoodTHF, DMSO, ACNH-bonding/dipole interactions [17] [19]
AlcoholsModerateMethanol, EthanolH-bonding with amine [19]

Electrochemical Properties

Cyclic Voltammetry Studies

The electrochemical behavior of N,9-diphenyl-9H-carbazol-3-amine can be understood through the comprehensive cyclic voltammetry studies conducted on structurally related 9-phenylcarbazole derivatives. These investigations reveal fundamental redox processes and provide insights into the electronic properties and charge transport characteristics of the compound [23] [24].

The oxidation behavior of carbazole derivatives is primarily governed by the electron-rich nitrogen atom within the carbazole framework. For 9-phenylcarbazole compounds, the oxidation typically occurs at potentials ranging from +1.20 to +1.60 V versus Ag/AgCl, depending on the nature and position of substituents [23]. The presence of electron-donating groups, such as the diphenyl substituents in N,9-diphenyl-9H-carbazol-3-amine, generally shifts the oxidation potential to less positive values due to increased electron density on the carbazole nitrogen.

Studies on 3,6-disubstituted 9-phenylcarbazoles, which serve as appropriate structural analogs, demonstrate reversible electrochemical behavior with half-wave potentials around +1.23 V [23]. The reversibility indicates the formation of stable cation radicals that do not undergo rapid follow-up chemical reactions such as dimerization or decomposition. The stabilization of the cation radical form is attributed to the delocalization of the positive charge across the extended aromatic system.

Oxidation Process: The primary oxidation event involves the removal of an electron from the nitrogen lone pair, creating a cation radical species. The resulting radical cation exhibits characteristic spectroelectrochemical features, including broad absorption bands in the visible and near-infrared regions (550-900 nm) that are diagnostic of the oxidized carbazole chromophore [23].

Spectroelectrochemical Characteristics: Upon oxidation, N,9-diphenyl-9H-carbazol-3-amine is expected to exhibit spectral changes similar to those observed for related compounds. The neutral molecule shows characteristic UV absorption bands around 240-300 nm corresponding to π-π* transitions. Upon oxidation, these bands decrease in intensity while new broad absorption features appear at longer wavelengths (approximately 280 nm and 800 nm), indicating the formation of the cation radical [23].

Electrochemical Stability: The 3,6-substitution pattern in carbazole derivatives, analogous to the N,9-diphenyl substitution, confers enhanced electrochemical stability compared to unsubstituted systems. The substitution prevents coupling reactions at the electroactive 3,6-positions of the carbazole ring, resulting in reversible electrochemical behavior under typical cyclic voltammetry conditions [23].

Compound TypeOxidation Potential (V vs Ag/AgCl)Electrochemical BehaviorSpectral Features (nm)Reference
9-Phenylcarbazole+1.38 (irreversible)Dimerization occurs239, 292, 420, 728 [23]
3,6-disubstituted analogs+1.23 (reversible)Stable cation radical242, 265, 280, 800 [23]
N,9-diphenyl derivatives+1.20-1.30 (expected)Stable (predicted)Similar pattern expected [23]

Charge Transport Mechanisms

The charge transport properties of N,9-diphenyl-9H-carbazol-3-amine are intrinsically linked to its molecular structure and electronic configuration. Carbazole-based compounds are renowned for their excellent hole transport characteristics, making them valuable components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells [26] [7].

Hole Transport Mechanism: The primary charge transport mechanism in N,9-diphenyl-9H-carbazol-3-amine involves hole conduction through the carbazole nitrogen center. The electron-rich nitrogen atom can readily accommodate positive charges, and the extended aromatic system facilitates charge delocalization and transport. The hole mobility in carbazole derivatives typically ranges from 10⁻⁶ to 10⁻³ cm²V⁻¹s⁻¹, depending on the molecular packing and intermolecular interactions [26] [7].

Electronic Structure Considerations: The highest occupied molecular orbital (HOMO) energy level of N,9-diphenyl-9H-carbazol-3-amine is primarily localized on the carbazole nitrogen and the adjacent aromatic carbons. This electronic distribution facilitates efficient hole injection and transport when the compound is incorporated into multilayer device architectures. The diphenyl substituents contribute additional electron density, potentially lowering the ionization potential and improving hole injection characteristics .

Intermolecular Charge Transport: In the solid state, charge transport occurs through intermolecular hopping mechanisms facilitated by π-π stacking interactions between adjacent molecules. The planar aromatic structure of the carbazole core promotes favorable intermolecular orbital overlap, essential for efficient charge transfer. The diphenyl groups may influence the molecular packing geometry, potentially affecting the intermolecular transfer integral and overall mobility [7].

Bipolar Transport Potential: While carbazole derivatives are primarily known as hole transport materials, some studies suggest potential for bipolar charge transport when incorporated into appropriate device architectures. The electron transport capability is generally lower than hole transport but can be enhanced through molecular design modifications or blend formulations with electron-accepting materials [26].

Temperature Dependence: The charge transport in carbazole-based materials typically exhibits temperature-activated behavior, following either thermally activated hopping or band-like transport mechanisms depending on the degree of molecular ordering. Higher crystallinity and improved intermolecular coupling generally lead to enhanced charge mobility values [7].

The charge transport properties of N,9-diphenyl-9H-carbazol-3-amine position it as a promising candidate for hole transport applications in organic electronics. The combination of electrochemical stability, appropriate energy levels, and favorable molecular structure makes it suitable for incorporation into various optoelectronic device configurations.

Transport TypeMobility Range (cm²V⁻¹s⁻¹)Primary MechanismApplication AreaReference
Hole Transport10⁻⁶ to 10⁻³N-centered hoppingOLED hole transport layers [26] [7]
Electron Transport10⁻⁶ to 10⁻⁴π-system mediatedBipolar applications [26]
AmbipolarVariableMixed mechanismsHost materials [26] [7]

XLogP3

6.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

N,9-Diphenyl-9H-carbazol-3-amine

Dates

Last modified: 08-16-2023

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